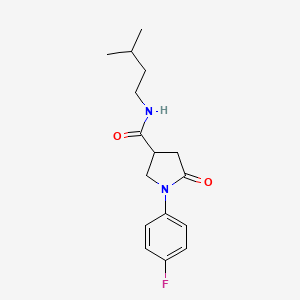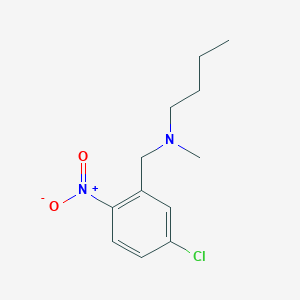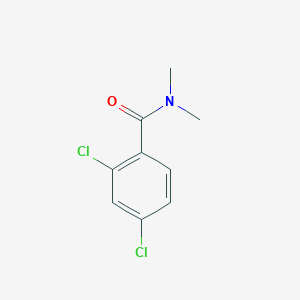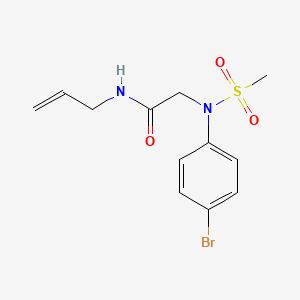
1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide, also known as fluoromethylbutanolide (FMB), is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. FMB belongs to the family of butanolides, which are cyclic compounds that are known to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of FMB is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. FMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. FMB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
FMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FMB has also been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens. In addition, FMB has been shown to improve memory and learning in animal models of cognitive impairment.
Advantages and Limitations for Lab Experiments
FMB has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. FMB is also stable and has a long shelf life, making it ideal for long-term studies. However, FMB has some limitations for use in lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. In addition, FMB is not water-soluble, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on FMB. One area of interest is the development of FMB-based therapeutics for the treatment of inflammatory and cognitive disorders. Another area of interest is the study of the mechanism of action of FMB, which could lead to the development of more effective therapies. Additionally, the antimicrobial activity of FMB could be further explored for the development of new antibiotics. Overall, FMB is a promising compound that has the potential to make significant contributions to the field of biomedical research.
Synthesis Methods
The synthesis of FMB involves the reaction between 4-fluorobenzaldehyde and 3-methyl-1-butanol in the presence of a catalyst. The product of this reaction is then subjected to a series of chemical reactions to form the final compound, FMB. The synthesis of FMB is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
FMB has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. FMB has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-11(2)7-8-18-16(21)12-9-15(20)19(10-12)14-5-3-13(17)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXIUVHWUWAWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)

![4-chloro-3-[(phenylacetyl)amino]benzoic acid](/img/structure/B5211051.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5211071.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5211079.png)
![3-{[(2-chlorobenzoyl)amino]methyl}-N-(2,3-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5211085.png)
![methyl 3-[(2-chloro-6-fluorobenzoyl)amino]benzoate](/img/structure/B5211087.png)
![N-{1-benzoyl-3-[4-(benzoylamino)phenyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5211088.png)
![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5211096.png)

![1,1'-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5211114.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5211116.png)
